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ethanone

Cat. No.: B084642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dibromo-1,2-diphenyl-1-ethanone is an alpha,alpha-dihalo ketone. This class of organic

compounds is recognized for its utility as a versatile intermediate in a variety of synthetic

transformations. The presence of two bromine atoms on the alpha-carbon, adjacent to a

carbonyl group, and flanked by two phenyl groups, imparts significant reactivity to the

molecule. This guide provides an overview of its chemical properties, a plausible synthetic

route, and its potential applications in organic synthesis, drawing on data from structurally

similar compounds due to the limited direct literature on this specific molecule.

While a dedicated CAS number for 2,2-Dibromo-1,2-diphenyl-1-ethanone is not readily

available in public databases, its IUPAC name is consistent with systematic nomenclature.

Chemical and Physical Properties
Quantitative data for 2,2-Dibromo-1,2-diphenyl-1-ethanone is not extensively documented.

However, the properties can be estimated by comparing them with structurally related

compounds. The following table summarizes key data for the parent ketone and a closely

related monobrominated analog.
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Property
2,2-Dibromo-1-
phenylethanone

2-Bromo-1,2-
diphenylethanone

IUPAC Name
2,2-dibromo-1-

phenylethanone[1]
2-bromo-1,2-diphenylethanone

Molecular Formula C8H6Br2O[1] C14H11BrO

Molecular Weight 277.94 g/mol [1] 275.14 g/mol

Appearance - -

Melting Point - -

Boiling Point - -

Solubility
Generally soluble in organic

solvents.

Generally soluble in organic

solvents.

Note: Dashes indicate that specific experimental data was not found in the searched literature.

Experimental Protocols
Proposed Synthesis of 2,2-Dibromo-1,2-diphenyl-1-
ethanone
A common method for the synthesis of α,α-dibromo ketones is the direct bromination of the

corresponding ketone.[2] The following protocol describes a plausible synthesis of 2,2-
Dibromo-1,2-diphenyl-1-ethanone from 1,2-diphenylethanone (Deoxybenzoin).

Materials:

1,2-diphenylethanone (Deoxybenzoin)

Bromine (Br2)

Anhydrous Chloroform (CHCl3) or Acetic Acid

Sodium thiosulfate solution (aqueous)
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Saturated sodium bicarbonate solution

Brine

Anhydrous Sodium Sulfate (Na2SO4)

Ether

Procedure:

A solution of 1,2-diphenylethanone (1 equivalent) is prepared in a suitable anhydrous

solvent, such as chloroform or acetic acid, within a round-bottomed flask equipped with a

dropping funnel and a magnetic stirrer.

The flask is cooled in an ice bath to 0 °C.

A solution of bromine (2 equivalents) in the same solvent is added dropwise to the stirred

ketone solution over a period of 2-3 hours, while maintaining the temperature at 0 °C and

protecting the reaction from light.

After the addition is complete, the reaction mixture is allowed to stir at room temperature for

an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the

starting material.

The reaction mixture is then carefully poured into ice-cold water.

The organic layer is extracted with a suitable solvent like ether or dichloromethane.

The combined organic extracts are washed sequentially with a dilute aqueous solution of

sodium thiosulfate (to quench any unreacted bromine), water, saturated sodium bicarbonate

solution, and finally brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude 2,2-Dibromo-1,2-diphenyl-1-ethanone can be further purified by column

chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
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Synthetic Applications and Reaction Mechanisms
As an α,α-dihalo ketone, 2,2-Dibromo-1,2-diphenyl-1-ethanone is a valuable precursor for

various organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon

and the carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack.

Potential Reactions:

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles,

such as amines, thiols, or alkoxides, to form new carbon-heteroatom bonds.[3]

Favorskii Rearrangement: In the presence of a base, α,α-dihalo ketones can undergo a

Favorskii rearrangement to yield carboxylic acid derivatives. This reaction proceeds through

a cyclopropanone intermediate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents

like sodium borohydride or lithium aluminum hydride.[3]

Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 2,2-Dibromo-1,2-
diphenyl-1-ethanone.

Caption: Proposed synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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